REACTION_CXSMILES
|
C(=S)([O-])N.C([O-])(=O)C1C=CC=CC=1.Br.[NH2:15][C:16]1[S:17][C:18]2[C:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=1.Br.NC1SC2C=CC(C(OCC)=O)=CC=2N=1>C(Cl)(Cl)Cl.C(O)(=O)C>[NH2:15][C:16]1[S:17][C:18]2[C:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=1 |f:2.3,4.5|
|
Name
|
thiocarbamate
|
Quantity
|
12.2 mmol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=S
|
Name
|
|
Quantity
|
5.78 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.NC=1SC2=C(N1)C=CC=C2C(=O)OCC
|
Name
|
ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.NC=1SC2=C(N1)C=C(C=C2)C(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 70° C. for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained for an additional 13 h
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the solid residue was suspended in a mixture of chloroform (10 mL) and acetone (10 mL)
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed successively with acetone (5 mL) and hexanes (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Type
|
CUSTOM
|
Details
|
thus providing the product in 95% yield
|
Type
|
CUSTOM
|
Details
|
This product was partitioned between saturated aqueous solution of sodium bicarbonate (25 mL)
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate (70 mL) and tetrahydrofuran (30 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized form ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C=CC=C2C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |